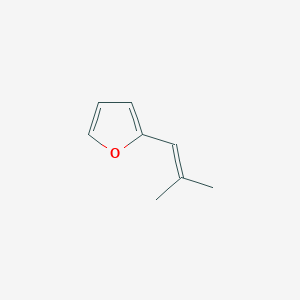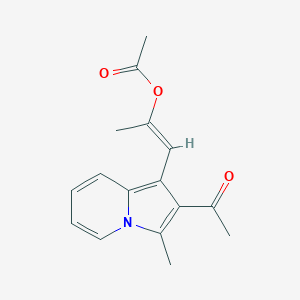![molecular formula C12H12N4O4 B12894492 N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine CAS No. 87998-56-9](/img/structure/B12894492.png)
N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid is a complex organic compound that features a triazine ring, a benzamido group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized through the reaction of ammonia, cyanic acid, and urea under acidic or basic conditions . The benzamido group is then introduced through a coupling reaction with a suitable benzoyl chloride derivative. Finally, the acetic acid moiety is added via esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The triazine ring can be oxidized to form different oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-triazine derivatives, while reduction can produce amine-triazine compounds.
Applications De Recherche Scientifique
2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzamido group may enhance the compound’s binding affinity to its targets, while the acetic acid moiety can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities with the triazine ring and exhibit diverse biological activities.
Indole derivatives: Indole-based compounds also possess a heterocyclic ring and are known for their wide range of biological applications.
Uniqueness
What sets 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid apart is its unique combination of the triazine ring, benzamido group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
87998-56-9 |
|---|---|
Formule moléculaire |
C12H12N4O4 |
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
2-[[4-(3-oxo-4,5-dihydro-2H-1,2,4-triazin-6-yl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C12H12N4O4/c17-10(18)6-13-11(19)8-3-1-7(2-4-8)9-5-14-12(20)16-15-9/h1-4H,5-6H2,(H,13,19)(H,17,18)(H2,14,16,20) |
Clé InChI |
UNKVTPCBDJOBCH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NNC(=O)N1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



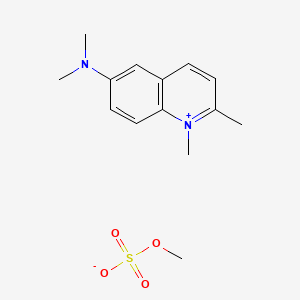
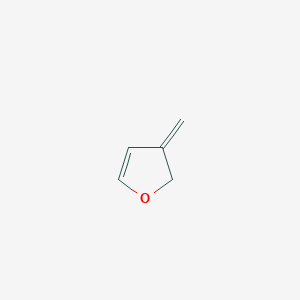
![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)

![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
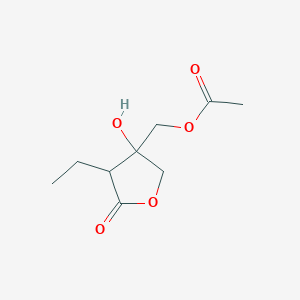
![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)
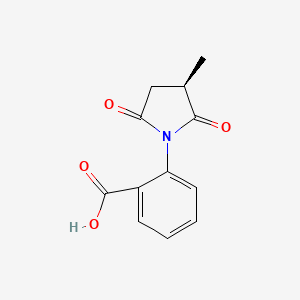
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
